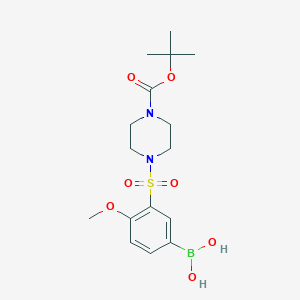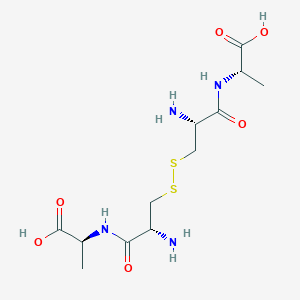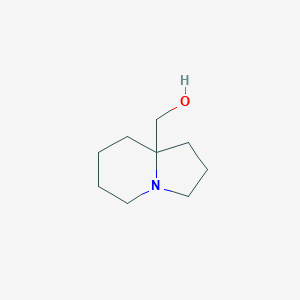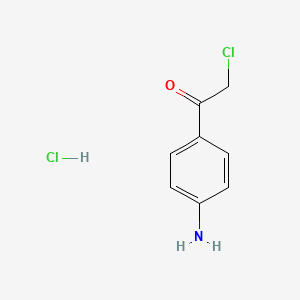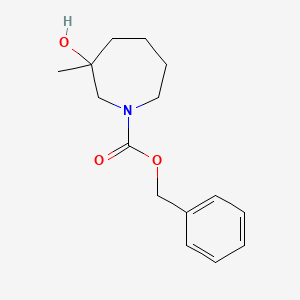
4-Bromo-2,5-bis(trifluoromethyl)pyridine
Vue d'ensemble
Description
“4-Bromo-2,5-bis(trifluoromethyl)pyridine” is a chemical compound that is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is an important synthetic intermediate used in the synthesis of a variety of compounds.
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “4-Bromo-2,5-bis(trifluoromethyl)pyridine”, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-Bromo-2,5-bis(trifluoromethyl)pyridine” is characterized by the presence of a bromine atom, two trifluoromethyl groups, and a pyridine ring .Chemical Reactions Analysis
In chemical reactions, “4-Bromo-2,5-bis(trifluoromethyl)pyridine” can undergo regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .Physical And Chemical Properties Analysis
“4-Bromo-2,5-bis(trifluoromethyl)pyridine” is a solid at room temperature . It has a molecular weight of 225.99 . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique
Molecular Structures and Reactions
4-Bromo-2,5-bis(trifluoromethyl)pyridine and its derivatives have been explored for their unique chemical properties. Bis(pyridine)-based bromonium ions like bis(2,4,6-collidine)bromonium perchlorate and bis(pyridine)bromonium triflate are investigated for their molecular structures and the mechanism of their reactions with various acceptors, including alkenes, collidine, and bromide ions. This involves a detailed study of the dissociation of bidentate-bound bromine to form unstable monodentate open forms, which react with neutral acceptors at or near the diffusion limit, showcasing the compound's reactivity and potential in synthetic organic chemistry (Neverov et al., 2003).
Chemical Synthesis and Bio-Evaluation
A noteworthy application of this compound is in the synthesis of bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues. This process involves a microwave-assisted synthesis technique, starting with palladium-catalyzed cross-coupling and proceeding through several reaction steps, resulting in novel triazole derivatives. These compounds have been evaluated for their antibacterial and antifungal properties, showing potential as medicinal compounds (Jha & Atchuta Ramarao, 2017).
Spectroscopic and Density Functional Theory Studies
The spectroscopic characterization of compounds related to 4-Bromo-2,5-bis(trifluoromethyl)pyridine, like 5-Bromo-2-(trifluoromethyl)pyridine, has been carried out using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The application of density functional theory (DFT) has been used to explore the optimized geometric structure, vibrational frequencies, and chemical shift values of such compounds. This detailed analysis provides insights into the molecular structure and properties, crucial for understanding the potential applications of these compounds in various fields of science and technology (Vural & Kara, 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-2,5-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF6N/c8-4-1-5(7(12,13)14)15-2-3(4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDLPGPECMVWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-bis(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



